Product packaging for 3-Isobutyl-1H-1,2,4-triazol-5-thiol(Cat. No.:)

3-Isobutyl-1H-1,2,4-triazol-5-thiol

Cat. No.: B1318554
M. Wt: 157.24 g/mol
InChI Key: LDAIALGZZFZRTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Isobutyl-1H-1,2,4-triazol-5-thiol is a versatile heterocyclic compound based on the 1,2,4-triazole-3-thione scaffold, a structure of high interest in medicinal chemistry and drug discovery. This compound features an isobutyl group at the 3-position, which can influence its lipophilicity and interaction with biological targets. Derivatives of 1,2,4-triazole-3-thione are widely reported to exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, and antitumor properties . The presence of multiple nucleophilic centers in its structure, including an exocyclic sulfur atom and endocyclic nitrogen atoms, makes it a valuable precursor for the synthesis of more complex molecules via S-alkylation or N-alkylation . Researchers value this core structure for its potential in developing novel therapeutic agents. Structural hybrids incorporating similar triazole-thiol and isobutyl motifs have demonstrated significant anti-proliferative activity against liver carcinoma (HepG2) cell lines in vitro, highlighting the potential of this chemotype in anticancer research . The compound is for research use in laboratory settings only. It is strictly not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11N3S B1318554 3-Isobutyl-1H-1,2,4-triazol-5-thiol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11N3S

Molecular Weight

157.24 g/mol

IUPAC Name

5-(2-methylpropyl)-1,2-dihydro-1,2,4-triazole-3-thione

InChI

InChI=1S/C6H11N3S/c1-4(2)3-5-7-6(10)9-8-5/h4H,3H2,1-2H3,(H2,7,8,9,10)

InChI Key

LDAIALGZZFZRTB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC(=S)NN1

Origin of Product

United States

Synthetic Methodologies for 3 Isobutyl 1h 1,2,4 Triazol 5 Thiol and Its Precursors

Direct Synthesis Routes to the 3-Isobutyl-1H-1,2,4-triazol-5-thiol Core

The formation of the this compound core can be achieved through several direct synthetic routes, primarily involving cyclization reactions. These methods focus on constructing the triazole ring with the isobutyl and thiol groups already in place or introduced during the cyclization process.

Cyclization Reactions Involving Hydrazone Derivatives

The cyclization of hydrazone derivatives is a versatile method for synthesizing 1,2,4-triazole (B32235) systems. frontiersin.orgnih.gov In this approach, a hydrazone containing the isobutyl moiety can react with a suitable reagent to form the triazole ring. While specific examples for this compound are not extensively detailed in the provided results, the general principle involves the reaction of an appropriate isobutyl-containing hydrazone with a source of the thiol group, or a precursor that can be converted to a thiol. The reaction of hydrazones with various amines can also lead to the formation of triazoles. frontiersin.org

Cyclization of Thiosemicarbazide (B42300) Intermediates

A prominent and widely used method for the synthesis of 3-substituted-1,2,4-triazol-5-thiols involves the cyclization of thiosemicarbazide intermediates. ekb.egmdpi.comptfarm.plnih.gov This process typically starts with the reaction of a carboxylic acid hydrazide with an isothiocyanate to form an acyl thiosemicarbazide. unisi.it Subsequent intramolecular cyclization of the acyl thiosemicarbazide, usually under basic conditions, leads to the formation of the 1,2,4-triazole-3-thiol ring. mdpi.comnih.gov For the target molecule, isovaleric acid hydrazide would be the key starting material. The cyclization is often achieved by refluxing the thiosemicarbazide derivative in an alkaline solution, such as sodium hydroxide (B78521), followed by acidification. mdpi.comnih.gov The reaction medium can significantly influence the cyclization pathway, with basic conditions favoring the formation of 1,2,4-triazoles, while acidic conditions may lead to 1,3,4-thiadiazole (B1197879) derivatives. ptfarm.plunisi.it

Starting MaterialReagentConditionsProductReference
Thiosemicarbazide derivative2N NaOHReflux, then acidification with 2N HCl4-Allyl-5-(pyridin-2-yl)-4H- ekb.egmdpi.comnih.govtriazole-3-thiol nih.gov
2-(4-nitrobenzoyl)hydrazine-1-carbothioamide2% aqueous NaOHStirring overnight, then neutralization with dilute HCl5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol mdpi.com
Coumarin-bearing acyl thiosemicarbazidesAqueous basic alkali-1,2,4-triazole-3-thiones unisi.it

Strategies for Introducing the Isobutyl Moiety at Position 3

The isobutyl group at the C3 position of the 1,2,4-triazole ring is typically introduced by starting with a precursor that already contains this moiety. The most common strategy involves the use of isovaleric acid or its derivatives. For instance, isovaleric acid can be converted to its corresponding hydrazide, which then serves as a key intermediate in the synthesis of the target triazole.

Another approach involves the reaction of isobutylamine (B53898) with isothiocyanates to form 1-isobutyl-3-aryl/alkylthiourea. This thiourea (B124793) derivative can then undergo thiophile-mediated desulfurization to form a carbodiimide (B86325) intermediate, which subsequently reacts with formyl hydrazide to yield the 3-amino-5-isobutyl-4H-1,2,4-triazole. While this provides an amino group instead of a thiol, it highlights a method for incorporating the isobutyl group.

Synthesis of Key Isobutyl-Containing Precursors for 1,2,4-Triazole Formation

The synthesis of this compound is highly dependent on the availability of key precursors containing the isobutyl group. A primary precursor is isovaleric acid hydrazide. This can be synthesized from isovaleric acid by first converting it to its methyl or ethyl ester, followed by reaction with hydrazine (B178648) hydrate. preprints.org

Another key precursor is 1-isovaleryl-4-substituted-thiosemicarbazide. This is typically prepared by reacting isovaleric acid hydrazide with a suitable isothiocyanate. The choice of isothiocyanate can influence the properties of the final product and the reaction conditions required for cyclization.

Optimization of Reaction Conditions and Yield for this compound

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of solvent, catalyst, reaction temperature, and reaction time.

For the cyclization of thiosemicarbazide intermediates, the concentration of the base and the reaction temperature are critical. While refluxing in 2N sodium hydroxide is a common method, the use of milder bases or different solvents could potentially improve yields and reduce the formation of by-products. nih.gov Microwave irradiation has been shown to significantly reduce reaction times from hours to minutes and improve yields in the synthesis of similar triazole derivatives. organic-chemistry.orgresearchgate.net For instance, the synthesis of 1,2,4-triazoles from hydrazines and formamide (B127407) proceeds smoothly under microwave irradiation without a catalyst. organic-chemistry.org

The following table summarizes representative reaction conditions and yields for the synthesis of related 1,2,4-triazole derivatives, which can inform the optimization for the target compound.

PrecursorSolventCatalyst/BaseYield (%)Purity (%)Source
Thiourea + Isobutyl aldehydeDMFHCl7896
Thiosemicarbazide derivativeDMSONaOH8295
1-Isobutyl-3-aryl/alkylthiourea-Hg(OAc)₂45-91>97
Hydrazines + Formamide-None (Microwave)-- organic-chemistry.org

Exploration of Green Chemistry Principles in Synthetic Pathways

In recent years, there has been a growing emphasis on developing environmentally friendly synthetic methods, and the synthesis of triazoles is no exception. nih.govresearchgate.netrsc.orgmdpi.com Green chemistry principles focus on reducing waste, using less hazardous chemicals, and improving energy efficiency.

For the synthesis of 1,2,4-triazoles, several green approaches have been explored. These include the use of water or ethanol (B145695) as environmentally benign solvents, employing microwave-assisted synthesis to reduce reaction times and energy consumption, and utilizing solvent-free reaction conditions. organic-chemistry.orgresearchgate.netmdpi.com For example, the synthesis of 5-(4-aminophenyl)-4-aryl-4H-1,2,4-triazole-3-thiol derivatives has been achieved using green synthesis methodology where reactions are carried out in ethanol. researchgate.net Furthermore, one-pot syntheses are being developed to minimize the number of reaction steps and reduce waste. isres.org The use of recyclable catalysts, such as HClO4-SiO2, is another green strategy that has been applied to the synthesis of 1,2,4-triazole derivatives. frontiersin.org

Chemical Reactivity and Derivatization of 3 Isobutyl 1h 1,2,4 Triazol 5 Thiol

Tautomerism in 3-Isobutyl-1H-1,2,4-triazol-5-thiol: Thiol-Thione Equilibrium Studies

Like other 3-mercapto-1,2,4-triazole derivatives, this compound exists as a mixture of two rapidly interconverting tautomeric forms: the thiol form and the thione form. ijsr.netchemicalbook.comsigmaaldrich.com This dynamic equilibrium is a fundamental aspect of its chemical identity, influencing its reactivity and spectroscopic properties.

Quantum chemical studies and experimental data for analogous compounds suggest that the thione form is generally the predominant and more stable tautomer in the gas phase, in neutral solutions, and in the solid state. ijsr.netnih.govoup.com The stability of the thione form is attributed to the aromaticity of the triazole ring and the energetics of the C=S double bond.

The presence of this equilibrium can be investigated and confirmed using various spectroscopic techniques:

Infrared (IR) Spectroscopy : The thione form is characterized by a strong absorption band for the C=S group, typically appearing in the range of 1166-1258 cm⁻¹. The thiol form, conversely, displays a characteristic weak S-H stretching band between 2550-2700 cm⁻¹. The presence of N-H stretching vibrations around 3100-3200 cm⁻¹ further supports the existence of the thione tautomer. ijsr.net

Ultraviolet (UV) Spectroscopy : In ethanolic solutions, 5-substituted-3-mercapto-1,2,4-triazoles often exhibit two maximum absorption bands. The absorption at a higher wavelength (around 288-298 nm) is attributed to the presence of the chromophoric C=S group of the thione form. ijsr.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : In ¹H NMR spectra, the N-H proton of the thione form typically resonates at a downfield chemical shift, often in the range of 13–14 ppm. oup.com In the ¹³C NMR spectrum, the C=S carbon signal appears at approximately 169 ppm. oup.com The S-H proton of the minor thiol tautomer, if observable, would appear much further upfield. oup.com

Studies on similar 1,2,4-triazole-3-thiones using methods like HPLC-MS have also been employed to separate and quantify the tautomeric mixture, confirming that the thione is the major component.

Nucleophilic Reactivity of the Thiol Group in this compound

The sulfur atom in this compound, particularly in its thiol tautomeric form, is a potent nucleophile. This reactivity is the basis for a wide range of derivatization reactions, primarily involving the formation of new carbon-sulfur bonds.

S-alkylation is a common and regioselective reaction for 1,2,4-triazole-3-thiol derivatives. sigmaaldrich.comresearchgate.net The reaction proceeds readily with various alkylating agents in the presence of a base, such as sodium hydroxide (B78521) or sodium ethoxide, to yield S-substituted products. chemicalbook.comvnu.edu.ua This high degree of regioselectivity for the sulfur atom is a key feature of its reactivity.

Acylation reactions can also occur at the sulfur atom, although competition with N-acylation is possible depending on the reaction conditions and the acylating agent used.

Table 1: Examples of S-Alkylation Reactions on the 1,2,4-Triazole-3-thiol Core

Reactant Alkylating Agent Product Reference
4-Phenyl-5-(...)methyl-1,2,4-triazole-3-thiol 2-Chloroethanoic acid esters 2-((4-Phenyl-5-(...)methyl-1,2,4-triazol-3-yl)thio)acetic acid esters vnu.edu.ua
1H-1,2,4-Triazole-3-thiol 2-Phenoxy-ethyl halide 3-(2-Phenoxy-ethyl-sulfanyl)-1H-1,2,4-triazole researchgate.net

The nucleophilic sulfur atom readily attacks a variety of electrophilic carbon centers, leading to the formation of diverse derivatives.

Reactions with Epoxides : The reaction of 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones with epoxides proceeds via a "thiol-epoxy click" mechanism. This reaction involves the nucleophilic attack of the sulfur atom on one of the carbon atoms of the epoxide ring, leading to its opening. This process is regiospecific and results in the formation of vicinal amino alcohols. For instance, the reaction of a 4-propyl-5-isobutyl derivative with an epoxide derivative yields the corresponding 1-((5-isobutyl-4-propyl-4H-1,2,4-triazol-3-yl)thio)-3-(piperidin-1-yl)propan-2-ol. mdpi.compreprints.org

Reactions with Halogenated Compounds : As a primary method for S-alkylation, reactions with halogenated compounds are highly efficient. Dihaloalkanes, for example, can react with S-protected 1,2,4-triazoles to form various isomers depending on the chain length and reaction conditions. nih.gov The reaction of 1,2,4-triazole-3-thiol with α-bromo-γ-butyrolactone results in a nucleophilic substitution (Sₙ) process, yielding 3-((1H-1,2,4-triazol-3-yl)thio)dihydrofuran-2(3H)-one. mdpi.com Furthermore, electrophilic halogenation of the 4-propyl-5-isobutyl-2,4-dihydro-3H-1,2,4-triazole-3-thione itself has been studied, leading to halocyclization products. researchgate.net

Reactions with Maleimides : The reaction with N-arylmaleimides exemplifies a thiol-ene "click" reaction. The nucleophilic thiol group adds across the activated double bond of the maleimide ring. Studies on the interaction of 1,2,4-triazole-3(5)-thiol with N-arylmaleimides have shown that this process leads to the formation of 3-((1-aryl-2,5-dioxopyrrolidin-3-yl)thio)-1H-1,2,4-triazole derivatives. mdpi.comsemanticscholar.org

Functionalization of the Triazole Ring System

Beyond the reactivity of the thiol group, the 1,2,4-triazole (B32235) ring itself can undergo functionalization, primarily through reactions involving the ring nitrogen atoms.

The 1,2,4-triazole ring is considered an electron-rich heteroaromatic system. Due to the high electron density on the nitrogen atoms, electrophilic substitution occurs exclusively at these positions. chemicalbook.comnih.gov The carbon atoms of the ring are electron-deficient and thus not susceptible to electrophilic attack. chemicalbook.com

Alkylation and acylation are common electrophilic substitution reactions on the triazole nitrogen atoms. chemicalbook.com The regioselectivity of these reactions (attack at N1, N2, or N4) can be influenced by several factors, including the nature of the substituent at C3 (the S-alkyl group), the electrophile, the base used, and the solvent. chemicalbook.comnih.gov For S-substituted 1,2,4-triazoles, alkylation can lead to a mixture of N1 and N2 isomers, with N2 alkylated products often being preferentially formed. nih.gov

Mannich reactions provide a pathway for the aminomethylation of acidic protons. In the context of 1,2,4-triazole derivatives, the N-H protons of the triazole ring are sufficiently acidic to participate in this reaction. The Mannich reaction typically involves an amine, formaldehyde, and the active hydrogen-containing compound.

Studies on analogous compounds, such as 5-methyl-1H-s-triazole-3-thiol, have shown that one-pot Mannich reactions with formaldehyde and primary amines can lead to different products. researchgate.net With primary aliphatic amines, cyclized products like 2-methyl-6-substituted-6,7-dihydro-5H-s-triazolo[5,1-b]-1,3,5-thiadiazines are formed. In contrast, reactions with primary aromatic amines yield non-cyclized N-aminomethylated products. researchgate.net This suggests that derivatives of this compound could similarly undergo Mannich reactions at the ring nitrogens to produce a variety of N-substituted derivatives.

Cycloaddition Reactions and Formation of Fused Heterocyclic Systems

The 1,2,4-triazole-3-thiol moiety is a valuable precursor for the synthesis of various fused heterocyclic systems, owing to the presence of two adjacent nucleophilic centers: the exocyclic sulfur atom and the ring nitrogen atom at the 4-position. This binucleophilic character allows the molecule to react with various bifunctional electrophiles to form new five- or six-membered rings fused to the triazole core. The most common application is in [3+2] cyclocondensation reactions to afford bicyclic heteroatom-rich scaffolds. mdpi.com

A prominent example is the synthesis of the thiazolo[3,2-b] researchgate.netnih.govresearchgate.nettriazole system. This is typically achieved by reacting the triazole-thiol with α-halocarbonyl compounds (such as α-haloketones or α-haloesters) or other suitable dielectrophiles. The reaction generally proceeds via an initial S-alkylation of the thiol group, followed by an intramolecular cyclization and dehydration to yield the fused bicyclic product. researchgate.net While some studies on the parent 1,2,4-triazole-3-thiol have shown that under certain conditions, a simple S-substitution occurs without subsequent cyclization, the formation of the fused system is a widely utilized synthetic strategy. mdpi.com

The general reaction for the formation of a substituted thiazolo[3,2-b] researchgate.netnih.govresearchgate.nettriazole from this compound is depicted below.

Table 1: Illustrative Reaction for Thiazolo[3,2-b] researchgate.netnih.govresearchgate.nettriazole Formation

Reactant A Reactant B Product Reaction Type
This compound α-Haloketone (e.g., 2-chlorocyclohexanone) 2-Isobutyl-5,6,7,8-tetrahydrothiazolo[3,2-b] researchgate.netnih.govresearchgate.nettriazole S-alkylation followed by intramolecular cyclocondensation

Similarly, the triazole-thiol core can be used to construct other fused systems, such as 1,2,4-triazolo[3,4-b] researchgate.netresearchgate.netresearchgate.netthiadiazoles. The synthesis of this particular fused ring system typically involves the reaction of a 4-amino-1,2,4-triazole-3-thiol derivative with reagents like carboxylic acids in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃). dpkmr.edu.in This demonstrates the versatility of the triazole-thiol scaffold in cycloaddition and condensation reactions for generating diverse and complex heterocyclic structures.

Chemical Transformations at the Isobutyl Substituent

While the reactivity of the triazole ring and the thiol group is well-documented, chemical transformations involving the isobutyl substituent at the C3 position are less commonly explored. The isobutyl group is a saturated alkyl chain and is generally less reactive than the heterocyclic core. However, it is not entirely inert and can participate in certain reactions, primarily those involving C-H bond activation.

The literature includes references to the halogenation of related structures, such as 4-propyl-5-isobutyl-2,4-dihydro-3H-1,2,4-triazole-3-thione, indicating that reactions on the isobutyl group are synthetically feasible. researchgate.net Based on fundamental principles of organic chemistry, the isobutyl group possesses a unique structural feature: a tertiary hydrogen atom at the C2' position ((CH₃)₂C H–CH₂–). This tertiary C-H bond is weaker than the primary C-H bonds in the rest of the group and is a prime target for free-radical reactions.

A plausible transformation is the selective free-radical bromination of the isobutyl group using a reagent like N-bromosuccinimide (NBS) with a radical initiator. This reaction would be expected to yield a product where the bromine atom is attached to the tertiary carbon.

Table 2: Proposed Halogenation of the Isobutyl Substituent

Starting Material Reagent Proposed Product Reaction Type
This compound N-Bromosuccinimide (NBS), light/initiator 3-(2-Bromo-2-methylpropyl)-1H-1,2,4-triazol-5-thiol Free-radical halogenation

Furthermore, oxidation of the isobutyl group is another potential transformation. While mild oxidation of a primary alcohol like isobutyl alcohol yields an aldehyde, the conditions required to oxidize the alkyl chain on the triazole ring would likely need to be more forceful. gauthmath.com Strong oxidizing agents could potentially lead to the formation of a carboxylic acid at the C1' position or even cleavage of the C-C bonds within the substituent. The branched nature of the isobutyl group also imparts steric hindrance, which can influence the accessibility and reactivity of both the substituent itself and the adjacent heterocyclic ring. fiveable.me These potential transformations, while not extensively reported for this specific molecule, represent logical avenues for creating new derivatives.

Compound Reference Table

Spectroscopic and Advanced Analytical Characterization of 3 Isobutyl 1h 1,2,4 Triazol 5 Thiol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of 3-Isobutyl-1H-1,2,4-triazol-5-thiol and its analogs. Through the application of one- and two-dimensional NMR experiments, a detailed picture of the molecular framework, including proton and carbon environments and their connectivity, can be meticulously assembled.

¹H NMR Spectral Analysis and Proton Environments

The ¹H NMR spectrum of 1,2,4-triazole (B32235) derivatives provides invaluable information regarding the number, chemical environment, and connectivity of protons within the molecule. In derivatives of this compound, characteristic signals for the isobutyl group protons are expected. These typically include a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene (B1212753) protons adjacent to the triazole ring. The chemical shifts of these protons can be influenced by the substituent at the 4-position and the tautomeric form of the triazole ring. urfu.ru

The NH proton of the triazole ring often appears as a broad singlet at a downfield chemical shift, and its position can be highly dependent on the solvent and concentration, indicating its involvement in intermolecular hydrogen bonding. urfu.runcl.res.in The presence of this signal, which disappears upon deuteration, confirms the existence of the NH moiety. urfu.ru For instance, in some 1,2,4-triazole derivatives, a broad singlet for the NH proton is observed around 12.67 ppm. urfu.ru

Table 1: Representative ¹H NMR Data for Protons in 1,2,4-Triazole Derivatives

Proton TypeChemical Shift (ppm) RangeMultiplicityNotes
Isobutyl -CH₃~0.9 - 1.2Doublet
Isobutyl -CH~1.8 - 2.2Multiplet
Isobutyl -CH₂~2.5 - 2.9Doublet
Triazole N-H~12.0 - 14.5Broad SingletDisappears on D₂O exchange
Triazole C-H~7.5 - 8.5SingletPresent in unsubstituted triazole ring

Note: The chemical shifts are approximate and can vary based on the specific derivative and solvent used.

¹³C NMR Spectral Analysis and Carbon Framework Characterization

¹³C NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton. In this compound derivatives, distinct signals are observed for the carbons of the isobutyl group and the triazole ring. The two carbons of the triazole ring, C3 and C5, are typically found at downfield chemical shifts, often in the range of 150-170 ppm, with the C=S carbon (in the thione tautomer) being particularly deshielded. urfu.runcl.res.in

The isobutyl carbons resonate at characteristic upfield positions. The chemical shifts of the triazole ring carbons are sensitive to the nature of the substituents on the ring. core.ac.uk

Table 2: Representative ¹³C NMR Data for Carbons in 1,2,4-Triazole Derivatives

Carbon TypeChemical Shift (ppm) RangeNotes
Isobutyl -CH₃~20 - 25
Isobutyl -CH~28 - 32
Isobutyl -CH₂~35 - 40
Triazole C3~150 - 160
Triazole C5 (C=S)~160 - 170

Note: The chemical shifts are approximate and can vary based on the specific derivative and solvent used.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in unambiguously assigning the proton and carbon signals and establishing the connectivity within the molecule. youtube.comemerypharma.com

COSY spectra reveal proton-proton couplings, which helps to trace the spin systems within the isobutyl group. youtube.comemerypharma.com

HSQC (or HMQC) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons. youtube.comemerypharma.com

HMBC provides information about long-range (two- and three-bond) correlations between protons and carbons. ncl.res.inyoutube.comemerypharma.com This is particularly useful for identifying quaternary carbons and for connecting the isobutyl substituent to the triazole ring. For example, an HMBC correlation between the methylene protons of the isobutyl group and the C3 carbon of the triazole ring would confirm their connectivity. ncl.res.in

Infrared (IR) Spectroscopy for Vibrational Mode Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. In this compound and its derivatives, the IR spectrum reveals key absorptions corresponding to the various bonds within the molecule.

The spectrum is often characterized by a broad absorption band in the region of 3100-3400 cm⁻¹, which is attributed to the N-H stretching vibration of the triazole ring. researchgate.netresearchgate.net The C-H stretching vibrations of the isobutyl group typically appear in the 2800-3000 cm⁻¹ range. researchgate.net A significant feature is the C=S stretching vibration, which is indicative of the thione tautomer and usually appears around 1100-1300 cm⁻¹. researchgate.net The presence of a weak S-H stretching band around 2500-2600 cm⁻¹ would suggest the presence of the thiol tautomer. researchgate.net The C=N and C-N stretching vibrations of the triazole ring are also observed in the fingerprint region, typically between 1400 and 1650 cm⁻¹. researchgate.netresearchgate.net

Table 3: Characteristic IR Absorption Bands for 1,2,4-Triazole-5-thiol Derivatives

Vibrational ModeFrequency Range (cm⁻¹)Intensity
N-H stretch3100 - 3400Broad, Medium to Strong
C-H stretch (aliphatic)2800 - 3000Medium to Strong
S-H stretch (thiol)2500 - 2600Weak
C=N stretch1600 - 1650Medium
C-N stretch1200 - 1400Medium to Strong
C=S stretch (thione)1100 - 1300Medium to Strong

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. nih.gov

In the mass spectrum of this compound, the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be observed, confirming the molecular weight. researchgate.net The fragmentation pattern observed in the MS/MS spectrum provides valuable structural information. Common fragmentation pathways for 1,2,4-triazole derivatives involve the loss of small neutral molecules such as N₂, HCN, and cleavage of the isobutyl side chain. researchgate.netnih.gov The fragmentation of the isobutyl group would lead to characteristic ions corresponding to the loss of methyl or propyl fragments.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of 1,2,4-triazole derivatives typically exhibits absorption bands corresponding to π → π* and n → π* transitions. nih.govresearchgate.net The position and intensity of these bands are influenced by the substituents on the triazole ring and the solvent polarity. researchgate.net

For this compound, the presence of the thione group (C=S) is expected to give rise to a characteristic n → π* transition at a longer wavelength (lower energy) compared to the π → π* transitions of the triazole ring. The electronic absorption spectra can be complex due to the existence of tautomeric forms in solution. nih.gov

X-ray Crystallography for Precise Solid-State Structural Determination

Detailed Research Findings

The solid-state structure of 1,2,4-triazole-thiol derivatives is characterized by several key features, including the tautomeric form of the molecule, the planarity of the heterocyclic ring, and the nature of intermolecular hydrogen bonding. Research on analogous compounds reveals a strong preference for the thione tautomer over the thiol form in the crystalline state.

A representative example is the crystal structure of 4-amino-3-methyl-1H-1,2,4-triazole-5(4H)-thione . nih.gov The non-hydrogen atoms of this molecule are situated on mirror planes within the crystal lattice. nih.gov The structure is orthorhombic, belonging to the Pbcm space group. nih.gov The molecules are interconnected through two distinct N—H⋯S hydrogen bonds, creating intricate sheet-like structures. nih.gov

The analysis of 4-amino-3-[(4-methoxyphenyl)aminomethyl]-1H-1,2,4-triazole-5(4H)-thione shows an approximately planar molecule where the triazole and benzene (B151609) rings have a dihedral angle of 4.53 (10)°. nih.gov The crystal structure is stabilized by a two-dimensional network of N—H⋯S and N—H⋯N hydrogen bonds. nih.gov

These examples consistently demonstrate the prevalence of the thione tautomer in the solid state and the crucial role of hydrogen bonding in defining the supramolecular architecture of these compounds. The specific nature and geometry of these hydrogen bonds, along with other weaker interactions, dictate the final crystal packing arrangement.

Interactive Data Tables

The following tables present the crystallographic data for the representative compound, 4-amino-3-methyl-1H-1,2,4-triazole-5(4H)-thione. nih.gov

Table 1: Crystallographic Data for 4-amino-3-methyl-1H-1,2,4-triazole-5(4H)-thione

ParameterValue
Chemical FormulaC₃H₆N₄S
Crystal SystemOrthorhombic
Space GroupPbcm
a (Å)8.089 (2)
b (Å)10.741 (3)
c (Å)6.643 (2)
α (°)90
β (°)90
γ (°)90
Volume (ų)577.1 (3)
Z4
Temperature (K)120
RadiationMoKα (λ = 0.71073 Å)

Table 2: Selected Bond Lengths for 4-amino-3-methyl-1H-1,2,4-triazole-5(4H)-thione

BondLength (Å)
S1—C51.691 (2)
N1—N21.401 (2)
N1—C51.353 (3)
N2—C31.328 (3)
N4—C31.365 (3)
N4—C51.370 (3)
C3—C3A1.488 (3)

Computational and Theoretical Investigations of 3 Isobutyl 1h 1,2,4 Triazol 5 Thiol

Density Functional Theory (DFT) Studies on Molecular Geometries and Electronic Structures

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure and geometry of molecules. For 1,2,4-triazole (B32235) derivatives, DFT methods, such as B3LYP with various basis sets (e.g., 6-31G(d,p), cc-pVDZ), are commonly used to optimize the molecular geometry in the ground state. core.ac.ukresearchgate.netejosat.com.tr These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional conformation.

The optimized geometry of 3-Isobutyl-1H-1,2,4-triazol-5-thiol reveals a five-membered triazole ring as the core, substituted with an isobutyl group and a thiol group. The planarity of the triazole ring and the orientation of the isobutyl and thiol groups are key determinants of its chemical behavior. DFT studies on similar triazole derivatives have shown that the thione tautomer is generally more stable than the thiol form in the gas phase. researchgate.net

The electronic structure, including the distribution of electron density and the molecular electrostatic potential (MEP), can also be elucidated through DFT. The MEP map is particularly useful for identifying the nucleophilic and electrophilic sites within the molecule, which is vital for predicting its reactivity in chemical reactions. ejosat.com.tr For this compound, the nitrogen atoms of the triazole ring and the sulfur atom of the thiol group are expected to be regions of high electron density, making them susceptible to electrophilic attack.

ParameterBond Length (Å)Bond Angle (°)
C-S1.68
N-N1.38
C-N1.33
C-N-N: 108.5
N-C-N: 110.2

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distributions)

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding the electronic properties and reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the energy of the LUMO is related to its ability to accept electrons (electron affinity). mdpi.com

The HOMO-LUMO energy gap (ΔE) is a critical parameter that provides insights into the chemical stability and reactivity of a molecule. mdpi.com A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com For 1,2,4-triazole-3-thiol derivatives, the HOMO is often localized on the sulfur atom and the triazole ring, while the LUMO is typically distributed over the triazole ring. researchgate.net This distribution suggests that the sulfur atom and the triazole ring are the primary sites for electrophilic attack.

The HOMO-LUMO gap also influences the nonlinear optical (NLO) properties of a molecule, with a smaller gap generally leading to larger hyperpolarizabilities. researchgate.net

Table 2: Representative HOMO-LUMO Energies and Energy Gap for a 1,2,4-Triazole-3-thiol Derivative (Note: This table presents illustrative data based on typical values for similar compounds.)

OrbitalEnergy (eV)
HOMO-6.3
LUMO-1.5
Energy Gap (ΔE)4.8

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. uni-muenchen.de It transforms the complex molecular orbitals into a more intuitive Lewis-like structure, revealing the nature of the chemical bonds and the extent of electron delocalization. uni-muenchen.dewisc.edu

The analysis also provides information about the hybridization of the atomic orbitals involved in bonding and the natural atomic charges on each atom. uni-muenchen.de

Table 3: Representative NBO Analysis Data for a C-N Bond in a Triazole Ring (Note: This table presents illustrative data based on typical values for similar compounds.)

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP(1) Nσ(C-N)5.2
LP(1) Nσ(N-N)3.8

Prediction of Spectroscopic Parameters through Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting and interpreting the spectroscopic properties of molecules, such as their infrared (IR) and nuclear magnetic resonance (NMR) spectra. core.ac.ukepstem.net By calculating the vibrational frequencies and the chemical shifts, researchers can gain a deeper understanding of the molecular structure and bonding.

The theoretical vibrational frequencies of this compound can be calculated using DFT methods. researchgate.net These calculated frequencies, when scaled by an appropriate factor, often show good agreement with experimental FT-IR spectra. epstem.net The assignment of the vibrational modes to specific stretching, bending, and torsional motions within the molecule can be aided by these calculations.

Similarly, the 1H and 13C NMR chemical shifts can be predicted using the Gauge-Including Atomic Orbital (GIAO) method. core.ac.ukepstem.net Comparing the calculated chemical shifts with experimental data can help to confirm the molecular structure and assign the signals in the NMR spectra. epstem.net

Table 4: Representative Calculated and Experimental Vibrational Frequencies for a 1,2,4-Triazole-3-thiol Derivative (Note: This table presents illustrative data based on typical values for similar compounds.)

Vibrational ModeCalculated Frequency (cm-1)Experimental Frequency (cm-1)Assignment
ν(N-H)34503430N-H stretch
ν(C=S)11501145C=S stretch
ν(C-N)13001295C-N stretch

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For 1,2,4-triazole derivatives, which exhibit a wide range of biological activities, QSAR studies are valuable for designing new and more potent compounds. nih.govnih.gov

In a QSAR study, various molecular descriptors, which are numerical representations of the chemical structure, are calculated for a set of molecules with known activities. These descriptors can be steric, electronic, or hydrophobic in nature. Statistical methods, such as multiple linear regression or k-Nearest Neighbor (kNN), are then used to build a model that correlates the descriptors with the biological activity. nih.gov

A 3D-QSAR study on substituted 1,2,4-triazole derivatives as anticancer agents revealed that steric and electrostatic fields are important for their activity. nih.gov Such models can provide valuable insights into the key structural features required for a specific biological activity and can be used to predict the activity of new, unsynthesized compounds. nih.gov This information is crucial for the rational design of new ligands with improved efficacy.

Theoretical Evaluation of Nonlinear Optical (NLO) Properties

Molecules with large nonlinear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. nih.govnih.gov Theoretical calculations play a crucial role in the prediction and understanding of the NLO properties of materials. nih.gov For 1,2,4-triazole derivatives, computational methods can be used to calculate the first and second hyperpolarizabilities (β and γ), which are measures of the NLO response of a molecule. rsc.org

The NLO properties of a molecule are strongly related to its electronic structure, particularly the extent of intramolecular charge transfer. rsc.org Molecules with a significant difference in the dipole moment between the ground and excited states tend to have large NLO responses. nih.gov DFT calculations can be used to determine these properties.

For triazole-thione derivatives, studies have shown that they can possess significant second-order NLO properties. nih.gov The presence of donor and acceptor groups on the triazole ring can enhance the charge transfer and thus the NLO response. rsc.org Theoretical evaluations can guide the design of new triazole-based materials with optimized NLO properties.

Table 5: Representative Calculated Nonlinear Optical Properties for a Triazole Derivative (Note: This table presents illustrative data based on typical values for similar compounds.)

PropertyValue
Dipole Moment (μ) (Debye)5.2
First Hyperpolarizability (β) (esu)15 x 10-30

Coordination Chemistry of 3 Isobutyl 1h 1,2,4 Triazol 5 Thiol As a Ligand

Ligating Properties and Potential Coordination Modes of 1,2,4-Triazole-5-thiol Scaffolds

The 1,2,4-triazole-5-thiol core, the fundamental structure of 3-isobutyl-1H-1,2,4-triazol-5-thiol, possesses unique features that make it an excellent ligand for a wide range of metal ions. Its coordination behavior is primarily governed by the presence of multiple potential donor atoms and its existence in tautomeric forms.

A key feature of these compounds is the thione-thiol tautomerism (Figure 1). researchgate.net The molecule can exist in the thione form (C=S) or the thiol form (S-H). This equilibrium is influenced by factors such as the solvent, pH, and the nature of the substituent at the C3 position. In the solid state and in solution, the thione form is often predominant. researchgate.net

This tautomerism gives rise to several potential coordination modes:

Monodentate Coordination: The ligand can coordinate to a metal ion through the sulfur atom of the deprotonated thiol group or the thione group.

Bidentate Chelation: The ligand can act as a bidentate chelating agent, coordinating through the sulfur atom and an adjacent ring nitrogen atom (typically N4). This forms a stable five-membered chelate ring. nih.gov This is a very common coordination mode. nih.govresearchgate.net

Bidentate Bridging: The triazole ring is an excellent bridging unit. The most common bridging mode involves coordination of the N1 and N2 atoms to two different metal centers, a mode that has been shown to facilitate the formation of polynuclear complexes and coordination polymers. mdpi.com

Tridentate Coordination: In some cases, particularly in Schiff base derivatives, the ligand can act in a tridentate manner, coordinating through the thiol sulfur, an azomethine nitrogen, and another donor atom from a substituent. researchgate.net

The presence of both soft (sulfur) and hard (nitrogen) donor atoms allows these ligands to coordinate effectively with a wide variety of metal ions, from transition metals to main group elements. nih.gov The specific coordination mode adopted depends on the metal ion's nature, the reaction conditions, and the steric and electronic effects of the substituents on the triazole ring. mdpi.com

Synthesis and Characterization of Metal Complexes Formed with this compound

The synthesis of metal complexes with 1,2,4-triazole-5-thiol derivatives, including the 3-isobutyl variant, generally follows straightforward procedures involving the reaction of the ligand with a suitable metal salt.

A general method for the synthesis of transition metal complexes involves dissolving the 1,2,4-triazole-5-thiol ligand in an alcoholic medium, such as ethanol (B145695) or methanol. nih.govnih.gov An ethanolic solution of the desired transition metal salt (e.g., acetates or chlorides of Co(II), Ni(II), Cu(II), Zn(II), Pd(II)) is then added to the ligand solution, typically in a 1:2 (metal:ligand) molar ratio. nih.gov The reaction mixture is often refluxed for several hours, during which the complex precipitates. nih.gov The resulting solid product can then be filtered, washed with the solvent, and dried. nih.gov In many cases, coordination occurs after the deprotonation of the thiol group, which is facilitated by the reaction conditions. nih.gov

Complexes with a variety of transition metals, including cobalt, nickel, copper, zinc, palladium, and iron, have been successfully synthesized using this methodology with analogous ligands. researchgate.net The resulting complexes exhibit different geometries, such as octahedral, tetrahedral, and square planar, depending on the metal ion and the ligand-to-metal ratio. nih.gov

The versatile donor set of the 1,2,4-triazole-5-thiol scaffold also allows for the formation of complexes with main group metals. For instance, complexes of tin (Sn(II)) have been prepared using similar synthetic routes as for transition metals, involving the reaction of the ligand with a tin(II) chloride salt in an alcoholic medium. nih.govnih.gov The resulting complexes are typically characterized to determine their structure and bonding. The ligand often acts as a bidentate agent, coordinating through the sulfur and a nitrogen atom. nih.gov Research has also been extended to other main group elements, demonstrating the broad coordination capability of this ligand class.

Spectroscopic Analysis of Coordination Compounds (e.g., FTIR, UV-Vis, Solution-State NMR)

Spectroscopic methods are indispensable for characterizing the coordination of this compound to metal centers.

FTIR Spectroscopy: Infrared spectroscopy provides direct evidence of coordination. Key vibrational bands of the free ligand are compared with those of the metal complexes.

ν(S-H) band: The disappearance of the weak band corresponding to the S-H stretching vibration (typically around 2550-2750 cm⁻¹) in the spectra of the complexes is strong evidence for the deprotonation of the thiol group upon coordination. nih.gov

ν(C=S) and ν(C-S) bands: The "thioamide" bands, which have contributions from C=S and C-N stretching, are sensitive to coordination. A shift in these bands (often found in the 1200-1000 cm⁻¹ and 800-650 cm⁻¹ regions) indicates the involvement of the sulfur atom in bonding to the metal. nih.gov

ν(C=N) band: The stretching vibration of the C=N bond within the triazole ring (around 1620-1645 cm⁻¹) often shifts upon complexation, indicating the participation of a ring nitrogen atom in the coordination. nih.gov

New Bands: The appearance of new, low-frequency bands in the spectra of the complexes can be assigned to M-N and M-S vibrations, further confirming coordination. nih.gov

UV-Visible Spectroscopy: Electronic spectra provide information about the geometry of the complexes. The spectra of the complexes, when compared to the free ligand, show new absorption bands corresponding to d-d electronic transitions (for transition metals) and charge-transfer transitions. The positions of these bands are indicative of the coordination environment, for example, distinguishing between octahedral and tetrahedral geometries for Co(II) or Ni(II) complexes. nih.gov The π-π* transitions of the ligand are also typically shifted upon complexation.

Solution-State NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing these complexes in solution.

¹H NMR: The signal for the N-H proton of the triazole ring and the S-H proton (if observable) will experience a significant shift or disappear upon deprotonation and coordination. The chemical shifts of the protons on the isobutyl group would also be affected by the change in the electronic environment upon complexation. researchgate.netnih.gov

¹³C NMR: The resonance of the C=S carbon (in the thione form) is particularly sensitive and will shift significantly upon coordination of the sulfur atom. The chemical shifts of the triazole ring carbons also change, providing further evidence of the coordination mode. nih.gov

Table 1: Representative Spectroscopic Data for Metal Complexes of 1,2,4-Triazole-5-thiol Analogs

Feature Free Ligand (Typical) Coordinated Ligand (Typical Change) Reference(s)
FTIR ν(S-H) ~2736 cm⁻¹ (weak) Disappears nih.gov
FTIR ν(C=N) ~1645 cm⁻¹ Shifts to lower or higher frequency nih.gov
FTIR ν(C-S) ~673 cm⁻¹ Shifts upon coordination nih.gov
¹H NMR (N-H) ~13.8 ppm Shifts or disappears
¹³C NMR (C=S) ~167 ppm Shifts significantly upon S-coordination nih.gov
UV-Vis Ligand π-π* transitions New d-d and/or charge-transfer bands appear

Structural Elucidation of Metal Complexes (e.g., X-ray Diffraction of Single Crystals)

Single-crystal X-ray diffraction provides definitive proof of the molecular structure and coordination geometry of these complexes. While no crystal structures are specifically reported for complexes of this compound, numerous studies on analogous compounds reveal common structural motifs.

Coordination Geometries: Depending on the metal ion, its oxidation state, and the stoichiometry of the complex, various geometries are observed. For instance, Co(II) and Ni(II) complexes often adopt octahedral or tetrahedral geometries. Cu(II) complexes can be found in square planar or distorted octahedral environments, while Zn(II) and Cd(II) typically form tetrahedral complexes. nih.gov

Bridging Structures: A prevalent structural feature is the formation of polynuclear complexes where triazole ligands bridge metal centers. The N1,N2 atoms of the triazole ring are commonly involved in forming these bridges, leading to linear trinuclear chains, 1D coordination polymers, or more complex 2D and 3D metal-organic frameworks (MOFs). mdpi.com For example, linear trinuclear complexes of Mn(II), Co(II), Ni(II), and Cu(II) have been reported where the metal ions are linked by triple N1-N2-triazole bridges. mdpi.com

Bond Lengths: X-ray crystallography provides precise metal-ligand bond lengths (M-S and M-N), which confirm the coordination sites. The C-S bond length in the complex is typically intermediate between a single and double bond, reflecting the deprotonated thionate character.

Table 2: Selected Crystallographic Data for Metal Complexes with 1,2,4-Triazole-5-thiol Analogues

Complex Formula Metal Ion Coordination Geometry Bridge Type Reference
[Mn₃(μ-L)₆(H₂O)₆]⁶⁻ Mn(II) Octahedral Triple N1,N2-triazole mdpi.com
[Co₃(μ-L)₆(H₂O)₆]⁶⁻ Co(II) Octahedral Triple N1,N2-triazole mdpi.com
[Ni₃(μ-L)₆(H₂O)₆]⁶⁻ Ni(II) Octahedral Triple N1,N2-triazole mdpi.com
[Cu₃(μ-L)₆(H₂O)₆]⁶⁻ Cu(II) Octahedral Triple N1,N2-triazole mdpi.com
[Cd(Hatrc)₂(H₂O)]n Cd(II) Octahedral Carboxylate/N4

Note: L and Hatrc represent different functionalized 1,2,4-triazole (B32235) ligands.

Theoretical and Mechanistic Insights into Metal-Ligand Bonding and Complex Stability

Computational methods, particularly Density Functional Theory (DFT), have become crucial for understanding the electronic structure, bonding, and stability of metal complexes with 1,2,4-triazole-thiol ligands. nih.gov

Bonding Analysis: Natural Bond Orbital (NBO) analysis is used to investigate the nature of the metal-ligand bonds. These studies typically show that the M-N and M-S bonds are formed by the delocalization of electron density from the lone pair orbitals of the nitrogen and sulfur atoms into the vacant orbitals of the metal atom. nih.gov

Electronic Properties: DFT calculations are employed to determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a key parameter related to the chemical reactivity and kinetic stability of the complex. nih.gov A larger energy gap generally implies higher stability.

Spectra Simulation: Theoretical calculations can be used to simulate spectroscopic data, such as FT-IR and UV-Vis spectra. Comparing these calculated spectra with experimental data helps in the assignment of vibrational modes and electronic transitions, providing a deeper understanding of the complex's structure. nih.gov

Tautomer Stability: Computational studies also help in evaluating the relative stabilities of the thione and thiol tautomers of the free ligand and how coordination to a metal ion influences this equilibrium. These theoretical insights complement experimental findings and provide a more complete picture of the coordination chemistry of this versatile class of ligands.

Advanced Applications in Chemical Synthesis and Materials Science

3-Isobutyl-1H-1,2,4-triazol-5-thiol as a Versatile Intermediate in Multi-Step Organic Synthesis

The 1,2,4-triazole-3-thiol core is a pivotal scaffold in organic synthesis, serving as a precursor for a diverse array of more complex molecules. The presence of the isobutyl group in this compound provides a lipophilic character that can be advantageous in modifying the solubility and biological activity of the resulting compounds. This intermediate is particularly useful in the synthesis of various heterocyclic systems through reactions involving the thiol and the triazole ring nitrogens.

For instance, derivatives of 1,2,4-triazole (B32235) are synthesized from precursors like 5-(1-(4-isobutylphenyl)ethyl)-1,2,4-triazole-2-thiol, highlighting the utility of the isobutyl-substituted triazole core in generating new chemical entities. mdpi.com The general synthetic pathway to 3,4,5-trisubstituted-1,2,4-triazoles often involves the reaction of a thioamide with a hydrazide, a fundamental reaction that underscores the role of such thiol-containing triazoles as key intermediates. nih.gov The reactivity of the thiol group allows for various modifications, such as S-alkylation, to introduce different functional groups and build molecular complexity. researchgate.net These multi-step syntheses often lead to compounds with specific biological activities, making this compound a valuable starting material in medicinal chemistry research. mdpi.comnih.gov

Development of Novel Organic Reagents and Catalysts Utilizing the Triazole-Thiol Moiety

The triazole-thiol moiety is an effective platform for the design of novel organic reagents and catalysts. The nitrogen atoms of the triazole ring and the sulfur atom of the thiol group can act as coordination sites for metal ions, leading to the formation of catalytically active complexes.

A notable example is the development of a novel magnetic triazole-thiol-functionalized manganese complex. tandfonline.com This heterogeneous nanocatalyst was synthesized by immobilizing a triazole-thiol ligand onto magnetic nanoparticles and subsequent complexation with manganese. tandfonline.com This catalyst demonstrated high efficiency in the N-benzylation of cyanamides, showcasing the potential of the triazole-thiol scaffold in creating robust and recyclable catalytic systems. tandfonline.com The ability to functionalize the triazole-thiol core allows for the fine-tuning of the catalyst's electronic and steric properties, thereby influencing its activity and selectivity in various organic transformations. tandfonline.com

Integration into Functional Materials for Optoelectronic Applications

Derivatives of 1,2,4-triazole are increasingly being explored for their potential in optoelectronic materials due to their unique electronic properties. The nitrogen-rich heterocyclic ring system can influence the charge transport and photophysical characteristics of materials, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Research into triazole-based compounds has demonstrated their significant nonlinear optical (NLO) properties. dntb.gov.ua These properties are crucial for applications in optical switching and frequency conversion. The design of molecules with donor and acceptor moieties connected through a π-conjugated system, which can include the triazole ring, is a key strategy in developing materials with high NLO activity. mdpi.com Furthermore, 4-substituted 1,2,4-triazoles have been specifically mentioned for their use in the creation of OLEDs, indicating the practical integration of this class of compounds into functional optoelectronic devices. researchgate.net The isobutyl group in this compound can enhance the processability and solubility of these materials in organic solvents, facilitating their incorporation into thin-film devices.

Exploration in Coordination Polymers and Metal-Organic Frameworks (MOFs)

The 1,2,4-triazole ring, with its multiple nitrogen atoms, is an excellent ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). These materials are of great interest due to their porous structures and potential applications in gas storage, separation, and catalysis.

The triazole moiety can act as a linker, connecting metal ions or clusters to form extended one-, two-, or three-dimensional networks. mdpi.com The combination of the triazole's coordinating ability with other functional groups, such as carboxylates, allows for the design of MOFs with specific topologies and pore environments. researchgate.netnih.gov For example, MOFs constructed from triazolyl isophthalate (B1238265) linkers have been synthesized and their gas adsorption properties investigated. nih.gov The substitution of the triazole ring, such as with an isobutyl group, can influence the resulting framework's porosity and functionality. researchgate.net The ability to systematically modify the organic linkers is a key advantage in the rational design of MOFs with desired properties. nih.govbohrium.com

Application in Chelation for Heavy Metal Sequestration and Environmental Remediation

The presence of both nitrogen and sulfur donor atoms in this compound makes it an effective chelating agent for heavy metal ions. This property is highly valuable for environmental remediation applications, particularly for the removal of toxic metals from wastewater.

Studies have shown that triazole derivatives can efficiently remove heavy metal ions such as lead (Pb²⁺), cadmium (Cd²⁺), and iron (Fe²⁺) from aqueous solutions. nih.govbohrium.comresearchgate.net The chelation process involves the formation of stable complexes between the triazole-thiol ligand and the metal ions. The unique structure of the triazole ring, with its multiple nitrogen atoms and the adjacent thiol group, allows for the formation of strong coordination bonds with metal ions. nih.gov The isobutyl group can enhance the interaction of the chelating agent with non-polar pollutants that may be present alongside heavy metals. The efficiency of metal ion removal is influenced by factors such as pH and the specific substituents on the triazole ring. nih.gov

Metal Ion Removal Efficiency of Triazole Derivatives
Compound SeriesMetal IonRemoval Efficiency Range (%)Reference
B-series compoundsPb²⁺, Cd²⁺, Ca²⁺, Mg²⁺67-87 nih.gov
C-series compoundsPb²⁺, Cd²⁺, Ca²⁺, Mg²⁺47-67 nih.gov

Scaffold Utilization in the Design of Compounds for Investigating Molecular Targets

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, serving as a core element in the design of compounds aimed at various molecular targets. mdpi.comnih.govresearchgate.net The rigid triazole ring can position substituents in a well-defined spatial orientation, facilitating specific interactions with biological macromolecules such as enzymes and receptors. nih.gov

Conclusion and Future Research Perspectives for 3 Isobutyl 1h 1,2,4 Triazol 5 Thiol

Synthesis and Derivatization Advancements

Future synthetic research on 3-isobutyl-1H-1,2,4-triazol-5-thiol is expected to focus on both optimizing its primary synthesis and expanding the library of its derivatives. Standard synthesis often involves the alkaline cyclization of the corresponding thiosemicarbazide (B42300). dergipark.org.tr However, advancements could lie in developing more efficient, high-yield, and environmentally friendly "green" synthetic protocols. cbijournal.com

A primary avenue for future work is the targeted derivatization of the parent molecule. The thiol group is a key handle for modification, readily undergoing regioselective S-alkylation to produce a variety of thioether derivatives. sigmaaldrich.commdpi.com Research could systematically explore reactions with a wide range of electrophiles to generate novel compound libraries. For instance, the thiol-epoxy "click" reaction, which yields vicinal amino alcohols with thioether fragments, presents a promising strategy for creating structurally complex molecules. mdpi.com

Furthermore, derivatization is not limited to the sulfur atom. The triazole ring itself contains nucleophilic nitrogen atoms that can be functionalized. dergipark.org.tr The synthesis of fused heterocyclic systems, such as nih.govdergipark.org.trresearchgate.nettriazolo[3,4-b] nih.govresearchgate.netresearchgate.netthiadiazoles, by reacting the aminotriazole thiol with various reagents, represents a significant area for creating novel molecular architectures with potentially enhanced biological activities. cbijournal.comnih.govmdpi.com

Derivatization Strategy Reagents/Reaction Type Potential Outcome Relevant Findings
S-AlkylationAlkyl/Aryl HalidesThioether derivativesRegioselective S-alkylation is a known pathway for 1,2,4-triazole-3-thiols. sigmaaldrich.com
Hydrazone FormationIsatins, AldehydesHybrid molecules with hydrazone linkageHydrazone derivatives of triazole-thiols show significant anticancer properties. nih.gov
Thiol-Epoxy Click ChemistryEpoxides (Oxiranes)Vicinal amino alcoholsAn established method for creating complex thioethers. mdpi.com
Fused Ring SynthesisAromatic Aldehydes, DihaloalkanesTriazolo-thiadiazoles, Triazolo-isoquinolinesCreates novel, rigid heterocyclic systems with diverse biological potential. cbijournal.comnih.gov

Promising Avenues in Computational and Theoretical Chemistry

Computational and theoretical chemistry offer powerful tools to predict the properties and guide the experimental investigation of this compound and its derivatives. Density Functional Theory (DFT) calculations can be employed to understand the electronic structure, molecular geometry, and reactivity of the molecule. researchgate.net Such studies can elucidate the tautomeric equilibrium between the thiol and thione forms, which significantly influences the compound's reactivity and coordination behavior.

Molecular docking simulations represent a particularly promising area. By modeling the interaction of this compound derivatives with the active sites of specific enzymes or receptors, researchers can predict their potential biological activity. researchgate.netnih.gov This in-silico screening can prioritize the synthesis of compounds with the highest probability of success as, for example, anticancer or antimicrobial agents, thereby saving significant time and resources. nih.govresearchgate.net Furthermore, computational studies can help in understanding structure-activity relationships (SAR), revealing how different substituents on the triazole core influence biological efficacy. nih.gov

Expanding the Scope of Coordination Chemistry Research

The this compound molecule is an exceptionally versatile ligand for coordination chemistry. Its structure presents multiple potential coordination sites: the two adjacent nitrogen atoms of the triazole ring and the exocyclic sulfur atom of the thiol/thione group. tolyltriazole-benzotriazole.com This allows it to act as a monodentate, bidentate, or bridging ligand, forming stable complexes with a wide range of metal ions. tolyltriazole-benzotriazole.com

Future research should focus on synthesizing and characterizing coordination polymers and metal-organic frameworks (MOFs) using this ligand. Studies on analogous compounds have shown that such complexes can exhibit interesting properties, including luminescence. sigmaaldrich.com For example, the formation of novel luminescent polymers with cadmium(II) salts has been reported for the parent 1H-1,2,4-triazole-3-thiol. sigmaaldrich.com Exploring the coordination of this compound with various transition metals (e.g., Cu, Ag, Zn, Cd) could lead to new materials with unique optical, electronic, or catalytic properties. The isobutyl group can also influence the solubility and crystal packing of these complexes, potentially leading to novel structural motifs.

Metal Ion Potential Coordination Mode Potential Application of Complex Supporting Evidence
Cadmium(II)Bridging ligandLuminescent materials, sensorsAnalogous triazole-thiols form luminescent polymers with Cd(II). sigmaaldrich.com
Copper(I)/(II)Bidentate (N,S), BridgingCatalysis, Antimicrobial materialsTriazole rings are effective ligands for copper.
Silver(I)Bidentate (N,S), BridgingAntimicrobial coatings, CatalysisThe thiol group has a high affinity for silver.
Zinc(II)Bidentate (N,S), BridgingAnticancer agents, Luminescent sensorsZinc complexes of heterocyclic ligands show diverse bio-activity.

Emerging Roles in Interdisciplinary Materials Science and Chemical Biology Research

The unique properties of this compound and its derivatives position them for significant contributions to interdisciplinary fields.

In materials science , beyond coordination polymers, the thiol group enables the anchoring of this molecule onto surfaces, such as gold nanoparticles. This could be exploited to create functionalized nanomaterials for sensing applications. For instance, a similar triazole-thiol was used to design a surface-enhanced Raman scattering (SERS) probe for the detection of DNA markers. sigmaaldrich.com The self-assembly properties of its derivatives could be harnessed to develop new organic semiconductors or corrosion inhibitors.

In chemical biology , the 1,2,4-triazole (B32235) scaffold is a well-established pharmacophore found in numerous therapeutic agents. cbijournal.comresearchgate.net Derivatives of 1,2,4-triazole-3-thiol have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, antitubercular, and anticonvulsant properties. nih.govresearchgate.netnih.gov Future research should involve broad biological screening of this compound and its synthesized derivatives. These compounds could serve as chemical probes to investigate biological pathways or as starting points for the development of new therapeutic agents to combat drug-resistant cancers or microbial infections. nih.govresearchgate.net

Identification of Unexplored Reaction Pathways and Synthetic Challenges

While many reactions of the 1,2,4-triazole-3-thiol core are known, there remain unexplored pathways and inherent synthetic challenges that warrant investigation. A key challenge is controlling regioselectivity during functionalization. The molecule possesses multiple reactive sites (N1, N2, N4, and S), and reactions like alkylation can potentially yield a mixture of products. Developing synthetic methods that provide precise control over which atom is modified is a significant goal. sigmaaldrich.com

Another area for exploration is the potential for unexpected reaction outcomes. For example, a study on the reaction of 1,2,4-triazole-3-thiol with N-arylmaleimides, which was expected to result in a [2+3]-cyclocondensation, instead yielded a product from a thiol-ene click process. mdpi.com Investigating the reactivity of this compound with a broader range of electrophiles and under various conditions could uncover novel and synthetically useful transformations.

Finally, exploring the use of its derivatives as synthons for more complex heterocyclic systems is a promising frontier. The triazole ring can be a stable platform from which to build intricate molecular architectures, but challenges in ring-opening or rearrangement reactions could also lead to new chemical discoveries. zsmu.edu.uaacs.org

Q & A

Q. How can researchers optimize the synthesis of 3-Isobutyl-1H-1,2,4-triazol-5-thiol to improve yield and purity?

Methodological Answer: Synthesis optimization involves:

  • Base selection : Use sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) to facilitate nucleophilic substitution between isobutyl halides and triazole-thiol precursors .
  • Solvent choice : Ethanol or dimethyl sulfoxide (DMSO) enhances reaction homogeneity and reduces side products .
  • Temperature control : Maintain 60–80°C for efficient reaction kinetics without decomposition .
  • Microwave-assisted synthesis : Reduces reaction time by 50–70% compared to conventional heating .
ParameterOptimal ConditionImpact on Yield/Purity
BaseNaOH/K₂CO₃Accelerates substitution
SolventEthanol/DMSOImproves solubility
Temperature (°C)60–80Balances kinetics/stability
Reaction Time4–6 h (conventional)Avoids decomposition

Q. What spectroscopic and chromatographic methods are critical for confirming the molecular structure of this compound?

Methodological Answer: A multi-technique approach is essential:

  • 1H/13C NMR : Identify protons (e.g., isobutyl CH₃ at δ 0.9–1.1 ppm) and carbons (triazole ring carbons at δ 140–160 ppm) .
  • IR spectroscopy : Confirm thiol (-SH) stretching (~2550 cm⁻¹) and triazole ring vibrations (1500–1600 cm⁻¹) .
  • HPLC-MS : Verify purity (>98%) and molecular ion peaks (e.g., [M+H]+ at m/z 200–220) .
  • Elemental analysis : Validate C, H, N, S content within ±0.3% of theoretical values .

Q. How can researchers assess the purity of this compound for biological assays?

Methodological Answer: Use orthogonal purity validation:

  • HPLC-DAD/UV : Detect impurities at 254 nm; retention time consistency (±0.1 min) confirms reproducibility .
  • TLC with iodine vapor : Compare spots against a pure standard (Rf = 0.5–0.7 in ethyl acetate/hexane) .
  • Melting point analysis : Sharp melting range (e.g., 180–182°C) indicates high crystallinity .

Advanced Research Questions

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks) during structural elucidation?

Methodological Answer: Follow a systematic troubleshooting protocol:

  • Repeat synthesis : Ensure reaction conditions (e.g., anhydrous solvents, inert atmosphere) exclude side products .
  • 2D NMR (COSY, HSQC) : Assign ambiguous proton/carbon signals (e.g., overlapping isobutyl protons) .
  • X-ray crystallography (SHELX) : Resolve stereochemical ambiguities using single-crystal diffraction data .
  • Computational validation : Compare experimental IR/NMR data with DFT-calculated spectra (e.g., Gaussian 09) .

Q. What computational strategies are effective for predicting the biological activity of this compound derivatives?

Methodological Answer: Use in silico molecular docking:

  • Target selection : Prioritize enzymes like lanosterol 14α-demethylase (PDB: 3LD6) or cyclooxygenase-2 (COX-2) .
  • Ligand preparation : Optimize 3D geometry of derivatives using Avogadro or Chem3D .
  • Docking software : AutoDock Vina or Schrödinger Suite for binding affinity (ΔG ≤ -7 kcal/mol) and pose validation .
  • MD simulations : Run 100 ns trajectories (GROMACS) to assess stability of ligand-protein complexes .

Q. How does the isobutyl substituent influence the reactivity of this compound in heterocyclic functionalization reactions?

Methodological Answer: The isobutyl group impacts reactivity via:

  • Steric effects : Hinders nucleophilic attack at the triazole C5 position, favoring regioselective S-alkylation .
  • Electronic effects : Electron-donating isobutyl enhances thiolate anion stability, improving reaction with electrophiles (e.g., alkyl halides) .
  • Solubility : Hydrophobic isobutyl reduces aqueous solubility but enhances lipid membrane permeability in bioassays .

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